![molecular formula C14H16N2O2 B3045847 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 115005-77-1](/img/structure/B3045847.png)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C14H16N2O2 . It is a member of the hydantoins class of compounds, which have various applications across chemical and pharmaceutical industries .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
The this compound molecule contains a total of 36 bonds. There are 20 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 urea (-thio) derivative, and 1 imide .Chemical Reactions Analysis
The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a series of reactions that proceed readily with high yields . The overall yield of the synthesis is 60% .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 176 °C . Its molecular weight is 216.32 g/mol . The compound has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Anticonvulsant Activity
The hydantoin ring system, to which 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione belongs, has been associated with anticonvulsant properties. Notably, phenytoin (a well-known hydantoin) has been used successfully in treating epilepsy symptoms for over seven decades. Researchers continue to investigate novel hydantoin derivatives for improved anticonvulsant efficacy .
Antidiabetic Potential
Certain hydantoin derivatives exhibit antidiabetic effects. Although the hydantoin ring itself lacks biological activity, modifications at specific positions can enhance therapeutic properties. Researchers have explored 5,5-substituted hydantoins for their potential in managing diabetes .
Anticancer Applications
Hydantoins have demonstrated anticancer activity. While this compound’s specific role remains to be fully elucidated, it belongs to a class of compounds with promising pharmacological profiles. Further studies are needed to explore its potential as an anticancer agent .
Antiarrhythmic Effects
Certain hydantoin derivatives, including phenytoin, exhibit antiarrhythmic properties. These compounds modulate ion channels and stabilize cell membranes, making them relevant in managing cardiac arrhythmias .
Anti-Inflammatory Activity
BIRT377, another hydantoin compound, acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), showing potent anti-inflammatory effects. While not directly related to this compound, this highlights the broader potential of hydantoin-based molecules in inflammation management .
RIPK1 Inhibition
In a different context, virtual screening identified 8-phenyl-3-benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (a derivative of our compound) as a potential RIPK1 inhibitor. Further optimization led to effective RIPK1 inhibitors, such as compound 41, with significant inhibition activity (IC50 = 92 nM) .
Mechanism of Action
Target of Action
The primary target of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It binds to RIPK1, preventing it from initiating the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption can prevent cell death and reduce inflammation, which are key factors in many diseases .
Result of Action
The inhibition of RIPK1 by this compound results in a significant reduction in cell death and inflammation . This makes it a potential therapeutic agent for diseases where these processes are dysregulated .
properties
IUPAC Name |
8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-14(16-13(18)15-12)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICMHSYLIZUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150929 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115005-77-1 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115005771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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